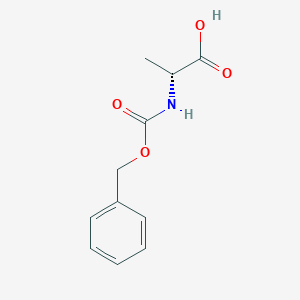

N-(Benzyloxycarbonyl)-DL-alanine

Description

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302668 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26607-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxyalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4132-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-(Benzyloxycarbonyl)-DL-alanine, a key building block in peptide chemistry. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of protected amino acids.

Core Chemical Properties

N-(Benzyloxycarbonyl)-DL-alanine, also known as Z-DL-alanine or N-Cbz-DL-alanine, is a racemic mixture of the D- and L-enantiomers of N-benzyloxycarbonyl-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of the alanine amino acid, preventing unwanted side reactions during peptide synthesis.[1][]

Physicochemical Data

The following table summarizes the key physicochemical properties of N-(Benzyloxycarbonyl)-DL-alanine. It is important to note that as a racemic mixture, it does not exhibit optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 112-113 °C | [] |

| Boiling Point | 364.51 °C (rough estimate) | [] |

| Density | 1.2446 g/cm³ (rough estimate) | [] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [4] |

| CAS Number | 4132-86-9 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of N-(Benzyloxycarbonyl)-DL-alanine. The expected spectral characteristics are outlined below.

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to the protons of the alanine methyl group, the α-proton, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the alanine backbone. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and the carbamate, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of N-(Benzyloxycarbonyl)-DL-alanine are crucial for its effective use in research and development.

Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

This protocol is adapted from the Schotten-Baumann reaction, a common method for the N-protection of amino acids.

Materials:

-

DL-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Ice bath

-

Magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Dissolve DL-alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C using an ice bath.

-

While maintaining the temperature and vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise.

-

Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution. This will cause the N-(Benzyloxycarbonyl)-DL-alanine to precipitate out as a white solid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold distilled water.

-

Dry the product under vacuum to obtain the final N-(Benzyloxycarbonyl)-DL-alanine.

Purification by Recrystallization

For higher purity, the synthesized product can be recrystallized.

Materials:

-

Crude N-(Benzyloxycarbonyl)-DL-alanine

-

Ethyl acetate

-

Hexane

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Ice bath

Procedure:

-

Dissolve the crude N-(Benzyloxycarbonyl)-DL-alanine in a minimal amount of hot ethyl acetate.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

If crystallization is slow to initiate, add a small amount of hexane as an anti-solvent.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the crystals under vacuum.

Characterization Methods

The identity and purity of the synthesized N-(Benzyloxycarbonyl)-DL-alanine should be confirmed using various analytical techniques.

-

Melting Point Determination: Compare the melting point of the synthesized product with the literature value. A sharp melting point range indicates high purity.

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

Role in Peptide Synthesis

N-(Benzyloxycarbonyl)-DL-alanine is a fundamental reagent in solution-phase peptide synthesis. The Cbz group provides robust protection for the α-amino group, allowing for the selective formation of peptide bonds. The following diagram illustrates the logical workflow of a single coupling cycle in peptide synthesis using a Cbz-protected amino acid.

Caption: Workflow of a peptide coupling reaction using N-Cbz-DL-alanine.

This workflow demonstrates the activation of the Cbz-protected alanine, its subsequent coupling with another amino acid ester to form a protected dipeptide, and the optional deprotection step to allow for further elongation of the peptide chain. The choice of coupling reagents and deprotection methods can be tailored to the specific requirements of the synthesis.

References

An In-depth Technical Guide to the Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

This technical guide provides a comprehensive overview of the synthesis of N-(Benzyloxycarbonyl)-DL-alanine, a crucial N-protected amino acid for peptide synthesis and various applications in pharmaceutical and chemical research. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used procedure for the N-acylation of amines.

Reaction Principle

The synthesis of N-(Benzyloxycarbonyl)-DL-alanine is achieved through the reaction of DL-alanine with benzyl chloroformate in the presence of a base. This reaction, known as the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2] The amino group of alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3] The base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of N-benzyloxycarbonyl-alanine, extrapolated for the DL-racemic mixture from protocols for the individual enantiomers.

| Parameter | Value | Reference |

| Starting Material | DL-Alanine | |

| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | [4] |

| Base | Sodium Hydroxide (NaOH) | [4][5] |

| Reaction pH | 9-12 | [4][6] |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) | [4][5] |

| Typical Yield | ~73% | [5] |

| Melting Point (°C) | 82-85 °C (for D-enantiomer) | [6] |

Experimental Protocol

This protocol is adapted for the synthesis of N-(Benzyloxycarbonyl)-DL-alanine based on established procedures for the individual enantiomers.[4][5][6]

Materials and Reagents:

-

DL-Alanine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH), 2N and 4N solutions

-

Hydrochloric Acid (HCl), concentrated and 2N solutions

-

Diethyl Ether

-

Ethyl Acetate

-

Hexane

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter paper

-

Vacuum desiccator

Procedure:

-

Dissolution of DL-Alanine: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve DL-alanine in a 2N sodium hydroxide solution.[5]

-

Acylation Reaction: While maintaining the temperature of the solution at 0-5 °C, add benzyl chloroformate and a 4N sodium hydroxide solution dropwise and simultaneously from separate dropping funnels.[5][6] Monitor the pH of the reaction mixture and maintain it between 9 and 12.[4][6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.[4][5]

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[4][5]

-

Separate the aqueous layer and acidify it to a pH of 2-3 with concentrated or 2N hydrochloric acid.[4][6] This will cause the N-(Benzyloxycarbonyl)-DL-alanine to precipitate as a white solid.

-

Extract the product from the acidified aqueous layer with ethyl acetate.[5]

-

-

Purification and Isolation:

-

Combine the organic extracts and wash them with water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a colorless oil or a white solid.[5]

-

-

Recrystallization:

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure N-(Benzyloxycarbonyl)-DL-alanine as a white crystalline solid.[5]

-

Dry the purified product in a vacuum desiccator.

-

Visualizations

Reaction Pathway

Caption: Schotten-Baumann reaction mechanism.

Experimental Workflow

Caption: Step-by-step synthesis workflow.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Cbz-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N-Carbobenzyloxy-DL-alanine (Cbz-DL-alanine). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and clear visual representations of key processes.

General and Physicochemical Properties

Cbz-DL-alanine, a key building block in peptide synthesis, is a synthetic derivative of the amino acid DL-alanine.[1] The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during peptide coupling.[2] Its racemic nature (DL) makes it a useful starting material for non-stereospecific applications or for separation into its constituent enantiomers.

General Information

| Property | Value |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)propanoic acid |

| Synonyms | N-Cbz-DL-alanine, Z-DL-Ala-OH, 2-(Benzyloxycarbonylamino)propanoic acid |

| CAS Number | 4132-86-9 |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol [3][4] |

| Appearance | White to off-white solid, powder, or crystals[1][5] |

Physical Properties

| Property | Value |

| Melting Point | 112-113 °C[3] |

| Boiling Point | 356 °C (Predicted) |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, chloroform, acetone, and ethanol.[2][6] Sparingly soluble in water.[1] |

| pKa | 2.86 (Predicted for the similar 3-Amino-N-Cbz-DL-alanine)[7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Cbz-DL-alanine are critical for its effective use in research and development.

Synthesis of Cbz-DL-alanine

The standard method for synthesizing Cbz-DL-alanine is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-alanine with benzyl chloroformate under basic conditions.[8][9]

Materials:

-

DL-Alanine

-

2 M Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolution: Dissolve DL-alanine (1.0 equivalent) in a 2 M NaOH solution.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reaction: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Simultaneously, add 2 M NaOH solution dropwise to maintain the pH between 9-10 and the temperature below 5 °C.[8]

-

Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.[8]

-

Extraction (Wash): Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.[8]

-

Acidification & Precipitation: Acidify the aqueous layer to a pH of 2-3 using 1 M HCl. This will cause a white solid (Cbz-DL-alanine) to precipitate out of the solution.[8]

-

Collection: Collect the precipitated solid by vacuum filtration, washing it with cold water.

-

Drying: Dry the product under a vacuum to yield crude Cbz-DL-alanine.[8]

Purification Protocol: Recrystallization

To achieve high purity, the crude Cbz-DL-alanine can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under a vacuum.[9]

Analytical Characterization Protocols

A multi-faceted approach is necessary for the comprehensive analysis of Cbz-DL-alanine.

1. Thin-Layer Chromatography (TLC):

-

Purpose: To monitor the progress of the synthesis reaction.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane is a common choice.

-

Visualization: UV light or staining with a suitable agent (e.g., potassium permanganate).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To assess the purity of the final product and quantify any impurities.[10]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV absorbance, typically at 214 nm and 254 nm.

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized compound.[10]

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).[10]

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent like 50% acetonitrile/water with 0.1% formic acid.[10] The expected m/z value would correspond to [M+H]+ or [M-H]-.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: For definitive structural elucidation and confirmation.[10]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6).

-

Expected ¹H NMR Signals (typical shifts):

-

A doublet corresponding to the methyl protons (-CH3).

-

A quartet corresponding to the alpha-proton (-CH).

-

A singlet for the benzylic protons (-CH2-Ph).

-

Multiplets for the aromatic protons of the phenyl group.

-

A broad singlet for the carboxylic acid proton (-COOH).

-

A doublet/broad signal for the amide proton (-NH).

-

-

Expected ¹³C NMR Signals: Signals corresponding to the methyl, alpha-carbon, benzylic, aromatic, amide carbonyl, and carboxylic acid carbonyl carbons.[11]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and purification of Cbz-DL-alanine.

Caption: Logical workflow for the analytical characterization of Cbz-DL-alanine.

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. jk-sci.com [jk-sci.com]

- 4. capotchem.com [capotchem.com]

- 5. N-CBZ-L-Alanine(1142-20-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. Cbz-L-Alanine (Cbz-Ala-OH) BP EP USP CAS 1142-20-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. 3-Amino-N-Cbz-DL-alanine CAS#: 18635-43-3 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Cbz-D-Alanine(26607-51-2) 13C NMR spectrum [chemicalbook.com]

In-Depth Technical Guide on the Solubility of N-(Benzyloxycarbonyl)-DL-alanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine), a key intermediate in peptide synthesis and various pharmaceutical applications. A comprehensive literature search indicates a notable absence of publicly available quantitative solubility data for this compound across a range of common organic solvents. This guide provides a robust, detailed experimental protocol for determining the solubility of N-(Benzyloxycarbonyl)-DL-alanine using the isothermal gravimetric method, a reliable and widely accepted technique. Furthermore, it outlines the proper structure for presenting the resulting data and includes visualizations to clarify the experimental workflow and the role of solubility in synthetic chemistry.

Introduction

N-(Benzyloxycarbonyl)-DL-alanine, also known as Z-DL-alanine, is an N-protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of alanine from participating in unwanted side reactions during peptide bond formation. The solubility of this compound in organic solvents is a critical parameter for researchers and chemical engineers in the pharmaceutical and biotechnology industries. It directly influences process design, including reaction conditions, purification strategies like crystallization, and formulation development.

Despite its importance, a thorough review of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for N-(Benzyloxycarbonyl)-DL-alanine in common organic solvents. While qualitative descriptors such as "almost transparency in Methanol" and "soluble in ethyl acetate" are found, these are insufficient for rigorous scientific and development work.[1] This guide, therefore, provides the necessary tools for researchers to determine this vital data themselves.

Quantitative Solubility Data

Table 1: Solubility of N-(Benzyloxycarbonyl)-DL-alanine in Various Organic Solvents (Hypothetical Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Gravimetric Solubility Determination

The following protocol details the isothermal equilibrium method, a standard gravimetric technique for accurately determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

N-(Benzyloxycarbonyl)-DL-alanine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Thermostatic water bath (optional, for precise temperature control)

-

Calibrated thermometer

-

Glass vials with screw caps or sealed flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Add an excess amount of N-(Benzyloxycarbonyl)-DL-alanine to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. The equilibration time can vary depending on the solute and solvent system and should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle at the bottom of the vial. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter. The filter will prevent any undissolved solid particles from being transferred.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed evaporating dish.

-

Record the exact mass of the dish with the solution.

-

Evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the decomposition point of N-(Benzyloxycarbonyl)-DL-alanine is recommended to ensure complete and gentle solvent removal.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved N-(Benzyloxycarbonyl)-DL-alanine by subtracting the initial mass of the empty dish from the final constant mass of the dish with the dried residue.

-

The solubility can then be expressed in g/100 mL or converted to molar solubility (mol/L) using the molecular weight of N-(Benzyloxycarbonyl)-DL-alanine (223.23 g/mol ).

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the isothermal gravimetric method for solubility determination.

References

Technical Guide: Physicochemical Properties of N-Cbz-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-DL-alanine, a crucial reagent in peptide synthesis and various other applications within drug development and scientific research. This document outlines its appearance and melting point, supported by a detailed experimental protocol for melting point determination and a logical workflow for its synthesis.

Core Data Summary

The quantitative physicochemical data for N-Cbz-DL-alanine is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Appearance | White to almost white powder or crystalline solid. | [1] |

| Melting Point | 112.0 to 116.0 °C | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of N-Cbz-DL-alanine is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The capillary method is the standard technique for determining the melting point of crystalline solids like N-Cbz-DL-alanine.[2]

Principle:

A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the N-Cbz-DL-alanine sample is completely dry and in a powdered form.[3] If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[2]

-

Carefully introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

For an initial, rapid determination, heat the sample quickly to get an approximate melting point.

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point.

-

For an accurate measurement, begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (the final melting point).

-

The recorded range between the initial and final melting points is the melting range of the sample. For a pure substance, this range is typically narrow.[4]

-

Logical Workflow Visualization

While N-Cbz-DL-alanine is not typically involved in signaling pathways, its synthesis is a fundamental process for its application in research and development. The following diagram illustrates a generalized workflow for the synthesis of N-Cbz protected amino acids.

Caption: General synthesis workflow for N-Cbz-DL-alanine.

References

(Benzyloxycarbonyl)-DL-alanine molecular weight and formula

An In-Depth Technical Guide to (Benzyloxycarbonyl)-DL-alanine

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of reagents is paramount. (Benzyloxycarbonyl)-DL-alanine, a common intermediate in peptide synthesis, is no exception. This guide provides core information on its molecular weight and formula, presented in a clear, structured format.

Physicochemical Properties

The fundamental molecular characteristics of (Benzyloxycarbonyl)-DL-alanine are summarized below. This data is foundational for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄[1][2][3][4][5] |

| Molecular Weight | 223.23 g/mol [1][2][6][7] |

| Monoisotopic Mass | 223.08445790 Da[2][4] |

Chemical Structure

The structural formula provides a visual representation of the atomic arrangement and bonding within the (Benzyloxycarbonyl)-DL-alanine molecule. The diagram below illustrates the connectivity of the alanine backbone, the benzyloxycarbonyl protecting group, and the carboxylic acid moiety.

Caption: Chemical structure of (Benzyloxycarbonyl)-DL-alanine.

Experimental Protocols

The molecular weight and formula for well-established compounds like (Benzyloxycarbonyl)-DL-alanine are determined through standard analytical chemistry techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise monoisotopic mass of the molecule, from which the molecular formula can be deduced with high confidence.

-

Elemental Analysis: This technique measures the percentage composition of individual elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The resulting ratios are used to derive the empirical formula, which is then reconciled with the molecular weight to confirm the molecular formula.

These values are widely verified and are available in numerous chemical databases and commercial supplier specifications.[1][2][3][4]

References

- 1. Cas 1142-20-7,N-Carbobenzyloxy-L-alanine | lookchem [lookchem.com]

- 2. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. A16716.06 [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-DL-alanine, a critical reagent in synthetic organic chemistry and pharmaceutical development. The document details its chemical structure, physical properties, synthesis protocols, and its application, particularly in the field of peptide chemistry.

Core Structure and Properties

N-(Benzyloxycarbonyl)-DL-alanine, also known as Cbz-DL-alanine or Z-DL-alanine, is a protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino moiety of alanine. This protection prevents the amine from participating in unwanted side reactions during chemical transformations, most notably in peptide synthesis. The IUPAC name for this compound is 2-(phenylmethoxycarbonylamino)propanoic acid.[1]

The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, making it an invaluable tool in multi-step organic synthesis. Its use is fundamental in the controlled, stepwise assembly of peptide chains, which are the building blocks of many therapeutic agents.

Physicochemical Data

The quantitative properties of N-(Benzyloxycarbonyl)-DL-alanine are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| CAS Number | 4132-86-9 | [1] |

| Boiling Point | 422.1 °C at 760 mmHg | [1] |

| Flash Point | 209.1 °C | [1] |

| Enthalpy of Vaporization | 71.29 kJ/mol | [1] |

| Vapour Pressure | 7.05E-08 mmHg at 25°C | [1] |

| Polar Surface Area | 55.84 Ų | [1] |

| Index of Refraction | 1.544 | [1] |

| Molar Refractivity | 56.59 cm³ | [1] |

| Molar Volume | 179 cm³ | [1] |

Synthesis and Experimental Protocols

The primary application of N-(Benzyloxycarbonyl)-DL-alanine is as an intermediate in pharmaceutical synthesis, particularly for peptides.[3] The synthesis of this compound is a foundational process for chemists in this field.

General Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

The most common method for synthesizing N-(Benzyloxycarbonyl)-DL-alanine is through the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate under basic conditions.

Reaction: DL-Alanine + Benzyl Chloroformate → N-(Benzyloxycarbonyl)-DL-alanine

Materials:

-

DL-Alanine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction and recrystallization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Detailed Protocol:

-

Dissolution: Dissolve DL-alanine in an aqueous solution of sodium hydroxide (typically 1-2 M) in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of sodium hydroxide solution. The pH of the mixture should be maintained in the alkaline range (pH 9-10) throughout the addition to neutralize the HCl formed during the reaction.

-

Reaction: After the addition is complete, remove the reaction vessel from the ice bath and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or another non-polar solvent to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer again in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1-2.[4] The product, N-(Benzyloxycarbonyl)-DL-alanine, will precipitate as a white solid.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.[4] Dry the product in a desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[4]

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.[4]

Characterization Protocols

The identity and purity of the synthesized N-(Benzyloxycarbonyl)-DL-alanine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should confirm the presence of the alanine backbone protons, the benzyl group protons, and the carbamate proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carboxylic acid O-H bond, and two distinct carbonyl stretches (one for the carbamate and one for the carboxylic acid, typically around 1700 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[4]

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with literature values.

Visualized Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visualizations of the processes and logic involved in the use of N-(Benzyloxycarbonyl)-DL-alanine.

Synthesis and Purification Workflow

The following diagram outlines the key steps in the synthesis and purification of N-(Benzyloxycarbonyl)-DL-alanine.

References

N-Cbz-DL-alanine: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine). Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical development processes. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers best practices for storage and handling.

Physicochemical Properties and General Stability

N-Cbz-DL-alanine is a white to off-white crystalline solid.[1] It is a derivative of the amino acid DL-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts specific stability characteristics to the molecule. In general, N-Cbz-DL-alanine is stable under standard laboratory conditions.[2] However, it is susceptible to degradation under certain environmental pressures, including exposure to strong acids, bases, and oxidizing agents, as well as elevated temperatures and specific wavelengths of light.

Recommended Storage and Handling

For routine laboratory use and long-term storage, the following conditions are recommended to maintain the purity and stability of N-Cbz-DL-alanine:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool place, with some suppliers recommending <15°C.[3] | Minimizes the rate of potential thermal degradation. |

| Humidity | Dry environment. | Prevents potential hydrolysis of the carbamate linkage. |

| Atmosphere | Well-ventilated area.[1][4][5] | Ensures a safe handling environment and prevents the accumulation of any potential volatile degradation products. |

| Container | Tightly closed containers.[1][2][4][5] | Protects from atmospheric moisture and contaminants. |

| Light Exposure | A dark place is recommended.[3] | Although specific photostability data is limited, protection from light is a general best practice for complex organic molecules. |

| Incompatible Materials | Strong oxidizing agents and strong acids.[1][2] | These can promote the degradation of the molecule, particularly the cleavage of the Cbz group. |

Potential Degradation Pathways

While specific degradation studies on N-Cbz-DL-alanine are not extensively published, potential degradation pathways can be inferred based on the chemical nature of the N-Cbz protecting group and the alanine backbone. The primary sites of instability are the carbamate linkage and the amino acid structure itself.

Under stressful conditions, N-Cbz-DL-alanine may degrade via two primary pathways:

-

Cleavage of the N-Cbz Protecting Group: This is a well-documented reaction for Cbz-protected amines.

-

Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, yielding toluene, carbon dioxide, and DL-alanine.

-

Hydrogenolysis: This is a common method for the removal of the Cbz group, typically employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. While a deprotection method, it represents a potential instability if such catalytic conditions are inadvertently present.

-

-

Degradation of the Alanine Moiety: The alanine part of the molecule can also undergo degradation.

-

Oxidative degradation: Strong oxidizing agents can potentially lead to the formation of various oxidation products.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Inferred degradation pathways of N-Cbz-DL-alanine.

Quantitative Stability Data (Illustrative)

| Stress Condition | Duration | Degradation (%) | Major Degradants |

| 0.1 M HCl at 60 °C | 24 hours | ~15-25% | DL-Alanine, Benzyl Alcohol |

| 0.1 M NaOH at 60 °C | 24 hours | ~5-10% | DL-Alanine |

| 3% H₂O₂ at RT | 24 hours | ~10-20% | Oxidized derivatives |

| Thermal (Solid) at 80 °C | 7 days | <5% | Minor unspecified products |

| Photostability (ICH Q1B) | 1.2 million lux hours | <2% | Minor unspecified products |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-Cbz-DL-alanine, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and establish stability-indicating analytical methods. The following are detailed protocols for such studies.

General Experimental Workflow

The overall workflow for conducting forced degradation studies involves sample preparation, stress application, sample analysis, and data interpretation.

A typical workflow for forced degradation studies.

Acid and Base Hydrolysis

-

Objective: To evaluate the stability of N-Cbz-DL-alanine in acidic and basic conditions.

-

Methodology:

-

Prepare a stock solution of N-Cbz-DL-alanine in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

-

Oxidative Degradation

-

Objective: To assess the susceptibility of N-Cbz-DL-alanine to oxidation.

-

Methodology:

-

Prepare a stock solution of N-Cbz-DL-alanine.

-

Add an appropriate volume of hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Dilute the samples with the mobile phase and analyze by HPLC.

-

Thermal Degradation

-

Objective: To investigate the stability of N-Cbz-DL-alanine under high-temperature conditions.

-

Methodology:

-

For solid-state studies, place a known quantity of N-Cbz-DL-alanine powder in a controlled temperature oven (e.g., 80°C).

-

For solution-state studies, prepare a solution of N-Cbz-DL-alanine and incubate it at an elevated temperature (e.g., 60°C).

-

At each time point, for the solid sample, dissolve a portion in a suitable solvent. For the solution sample, withdraw an aliquot.

-

Dilute the samples and analyze by HPLC.

-

Photostability

-

Objective: To determine the effect of light exposure on the stability of N-Cbz-DL-alanine.

-

Methodology:

-

Expose the solid N-Cbz-DL-alanine and a solution of the compound to a light source with a specified output, following ICH Q1B guidelines.

-

Prepare a dark control sample stored under the same conditions but protected from light.

-

After a defined exposure period, prepare the samples for analysis.

-

Analyze both the exposed and control samples by HPLC.

-

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying N-Cbz-DL-alanine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often used.

-

Detection: UV detection at a wavelength where N-Cbz-DL-alanine has significant absorbance (e.g., around 210 nm or 254 nm) is appropriate.

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are well-separated from the parent compound and from each other.

Conclusion

N-Cbz-DL-alanine is a stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh acidic, oxidative, and thermal conditions. For researchers, scientists, and drug development professionals, understanding these stability characteristics is essential for maintaining the quality and integrity of this important molecule throughout its lifecycle. The implementation of appropriate storage and handling procedures, along with the use of validated stability-indicating analytical methods, will ensure reliable and reproducible results in research and development activities.

References

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-DL-alanine, a key reagent in synthetic chemistry. This document details its chemical properties, synonyms, and primary applications, with a focus on its role in peptide synthesis. Experimental protocols and a workflow visualization are included to support researchers in its practical application.

Introduction

N-(Benzyloxycarbonyl)-DL-alanine is a protected form of the racemic amino acid DL-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amino function, preventing unwanted reactions during chemical synthesis. This protection is a cornerstone of peptide chemistry, enabling the stepwise and controlled formation of peptide bonds. As a racemic mixture, this compound is particularly useful in the synthesis of peptide libraries and for studying the effects of stereochemistry in biological systems.[] Its stability and well-established deprotection methods make it a versatile tool in both academic research and industrial drug development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical for experimental reproducibility. N-(Benzyloxycarbonyl)-DL-alanine is known by several synonyms in the scientific literature and commercial catalogs.

| Identifier | Value |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)propanoic acid |

| CAS Number | 4132-86-9 |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| Synonyms | N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine, 2-(((Benzyloxy)carbonyl)amino)propanoic acid, N-[(Benzyloxy)carbonyl]alanine |

Physicochemical Properties

The following table summarizes the key quantitative data for N-(Benzyloxycarbonyl)-DL-alanine, compiled from various sources. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | Generic |

| Melting Point | 112-116 °C | Generic |

| Purity | Typically >98% (HPLC) | Generic |

| Solubility | Soluble in methanol, ethyl acetate; poorly soluble in water | Generic |

| Storage Temperature | Room temperature, in a cool, dark place | Generic |

Core Applications in Research and Development

The primary application of N-(Benzyloxycarbonyl)-DL-alanine lies in its role as a building block in organic synthesis, particularly in the field of peptide chemistry.

Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in both solution-phase and solid-phase peptide synthesis.[] Its key advantages include:

-

Stability: The Cbz group is stable to a wide range of reaction conditions used for peptide coupling.

-

Ease of Introduction: It can be readily introduced by reacting the amino acid with benzyl chloroformate.

-

Controlled Removal: The Cbz group can be removed under specific conditions, most commonly by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids (e.g., HBr in acetic acid), which do not cleave the peptide bonds.

As a racemic mixture, N-(Benzyloxycarbonyl)-DL-alanine is used in the synthesis of peptides containing both D- and L-alanine residues. This is particularly relevant for:

-

Studying Stereochemical Effects: Incorporating DL-alanine allows researchers to investigate the impact of stereochemistry on peptide structure, function, and enzymatic stability.[]

-

Creating Peptide Libraries: For high-throughput screening, racemic building blocks can be used to generate diverse libraries of peptides.

-

Developing Protease-Resistant Peptides: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can improve their therapeutic potential.

Synthesis of Unnatural Amino Acids

N-(Benzyloxycarbonyl)-DL-alanine can serve as a starting material for the synthesis of more complex and unnatural amino acids. The protected amino group allows for selective modification of other parts of the molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis and deprotection of N-(Benzyloxycarbonyl)-DL-alanine.

Synthesis of N-(Benzyloxycarbonyl)-DL-alanine

This protocol describes the protection of the amino group of DL-alanine using benzyl chloroformate.

Materials:

-

DL-Alanine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or a similar organic solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-alanine in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate and an additional equivalent of sodium hydroxide solution simultaneously, while vigorously stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid, which will precipitate the product.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz group by catalytic hydrogenation.

Materials:

-

N-(Benzyloxycarbonyl)-DL-alanine

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or another suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-(Benzyloxycarbonyl)-DL-alanine in methanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected DL-alanine.

Workflow Visualization

The following diagram illustrates the general workflow for the use of N-(Benzyloxycarbonyl)-DL-alanine in a single cycle of peptide synthesis.

Conclusion

N-(Benzyloxycarbonyl)-DL-alanine is an indispensable tool for chemists and pharmaceutical scientists. Its utility as a protected amino acid facilitates the synthesis of complex peptides and other novel molecules. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is essential for its effective application in research and development. The straightforward protection and deprotection chemistry associated with the benzyloxycarbonyl group ensures its continued relevance in the field of synthetic chemistry.

References

A Technical Guide to N-(Benzyloxycarbonyl)-DL-alanine in Peptide Synthesis: Principles, Protocols, and Strategic Application

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1] Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, represents a foundational technology that revolutionized the field.[2] This guide provides an in-depth technical overview of N-(Benzyloxycarbonyl)-DL-alanine, a key reagent utilizing the Cbz protecting group. We will explore its physicochemical properties, the mechanisms of Cbz protection and deprotection, and its strategic application in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, addressing common challenges such as racemization, and providing a comparative analysis with other common protecting groups to inform rational synthesis design.

Introduction: The Imperative of Amine Protection

In the intricate process of forming a peptide bond, the carboxyl group of one amino acid must be activated to react with the amino group of another.[3] Without proper protection, this process would lead to uncontrolled polymerization and a mixture of undesired products.[4] Amine protecting groups temporarily block the nucleophilicity of the α-amino group, directing the reaction to the intended carboxyl terminus and ensuring sequential, orderly chain elongation.[5]

The benzyloxycarbonyl (Cbz) group was one of the first to be used for this purpose and remains highly relevant, particularly in solution-phase synthesis.[2][4] Its introduction enabled the controlled synthesis of oligopeptides for the first time.[2] N-(Benzyloxycarbonyl)-DL-alanine is a derivative where the amino group of the racemic mixture of alanine is protected by the Cbz group. This reagent serves as a fundamental building block and a model compound for understanding the principles of Cbz-based peptide chemistry.

Physicochemical Properties of N-(Benzyloxycarbonyl)-DL-alanine

A thorough understanding of the physical and chemical properties of a reagent is critical for its effective use in synthesis, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)propanoic acid | [6] |

| Synonyms | N-Cbz-DL-alanine, N-Carbobenzoxy-DL-alanine | |

| CAS Number | 4132-86-9 | [6] |

| Molecular Formula | C₁₁H₁₃NO₄ | [6][7] |

| Molecular Weight | 223.23 g/mol | [6] |

| Melting Point | 112-113 °C | [6] |

| Appearance | White solid | |

| Solubility | Soluble in ethyl acetate; Insoluble in water, petroleum ether | [7] |

The Cbz Group in Action: Mechanism and Rationale

The utility of the Cbz group is defined by its ease of introduction under mild conditions and its unique, selective removal via catalytic hydrogenolysis.[8] This combination of stability and specific cleavage makes it a powerful tool in a chemist's arsenal.

Protection: The Schotten-Baumann Reaction

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[2] The amine's lone pair of electrons performs a nucleophilic attack on the highly reactive chloroformate.[2][9] The reaction liberates HCl, which is neutralized by a base, driving the reaction to completion.[2]

Controlling the pH is crucial; it is typically maintained between 8 and 10.[8] A pH that is too high can risk racemization of the chiral center, while a pH that is too low can lead to the decomposition of the benzyl chloroformate reagent.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chembk.com [chembk.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. youtube.com [youtube.com]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Amino Acid Protection

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the field of organic chemistry, particularly in the nuanced art of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a watershed moment, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the later rise of other protecting groups like Boc and Fmoc, the Cbz group's unique characteristics—its robust stability and distinct deprotection methods—ensure its continued relevance in modern synthetic strategies, from laboratory research to industrial-scale drug development.[1] This technical guide provides a comprehensive exploration of the Cbz group, detailing its core principles, experimental protocols, and comparative data to inform its effective application.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of the α-amino group of an amino acid.[3] By converting the reactive amine into a significantly less nucleophilic carbamate, it prevents unwanted side reactions during peptide bond formation.[1] This protection is crucial for building a peptide chain in a specific, predetermined sequence.[3]

The Cbz group is renowned for its stability across a wide array of reaction conditions, including basic and mildly acidic media.[2] This robustness allows for significant flexibility in subsequent synthetic steps. The true elegance of the Cbz group, however, lies in its selective removal under specific and mild conditions, a concept known as orthogonality.

Orthogonality: The Cbz group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] This means that the Cbz group can be removed without affecting Boc or Fmoc groups, and vice versa. This orthogonality is a critical principle in the synthesis of complex molecules that require multiple protecting groups, allowing for the selective deprotection of one functional group in the presence of others.[4]

Mechanism of Cbz Protection and Deprotection

Protection of Amino Acids

The introduction of the Cbz group is typically achieved through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[5][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The base, commonly sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct.[7]

References

An In-depth Technical Guide to the Safety and Handling of N-Cbz-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Cbz-DL-alanine. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This guide is intended for professionals in research and drug development who may handle this compound.

Hazard Identification and Classification

N-Cbz-DL-alanine is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] However, as with any chemical, it should be handled with care to minimize exposure. Some sources suggest it may cause skin irritation.[5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of N-Cbz-DL-alanine and its enantiomeric forms is presented below. It is important to note that data for some properties are not available.

| Property | Data |

| Appearance | White to off-white solid/powder |

| Odor | Odorless or no information available |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Melting Point/Range | 74 - 84 °C / 165.2 - 183.2 °F |

| Boiling Point/Range | No information available |

| Flash Point | No information available |

| Solubility | Soluble in organic solvents like methanol and dichloromethane.[6] |

| Stability | Stable under standard conditions.[7][8] |

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of N-Cbz-DL-alanine and ensuring the safety of laboratory personnel.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation and ingestion.[7]

-

Ensure adequate ventilation in the handling area.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling N-Cbz-DL-alanine:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9][11]

-

Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically required.[1][2] If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[11]

First Aid Measures

In the event of exposure to N-Cbz-DL-alanine, the following first aid measures should be taken.

dot

Caption: First aid procedures for N-Cbz-DL-alanine exposure.

-

Inhalation: Move the affected person to fresh air.[9][11] If breathing is difficult, provide oxygen.[9][11] Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Remove any contaminated clothing.[7][9] Get medical attention if irritation develops.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[7][9] Seek medical attention.[7]

-

Ingestion: Rinse the mouth with water and then drink plenty of water.[7][9] Do not induce vomiting.[9] Seek medical attention if you feel unwell.[7]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

dot

Caption: Workflow for handling a spill of N-Cbz-DL-alanine.

-

Personal Precautions: Ensure adequate ventilation.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and, if necessary, a respirator to avoid dust inhalation.[9][12]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[9][12]

-

Methods for Cleaning Up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[7][12] Avoid generating dust during cleanup.[7][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9][10][11]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: The compound is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid dust formation and exposure to heat or ignition sources.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[7]

Toxicological and Ecological Information

Toxicological Information: There is a significant lack of quantitative toxicological data for N-Cbz-DL-alanine. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[11]

Ecological Information: Similarly, there is no available data on the ecotoxicity of N-Cbz-DL-alanine, including its effects on fish, daphnia, and algae.[11] Its persistence, degradability, and bioaccumulative potential are also unknown.[11]

Experimental Protocols

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date and detailed information.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.nl [fishersci.nl]

- 3. carlroth.com [carlroth.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Cbz-D-Alanine - Safety Data Sheet [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for N-(Benzyloxycarbonyl)-DL-alanine Peptide Coupling Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common peptide coupling methods for N-(Benzyloxycarbonyl)-DL-alanine (Z-DL-alanine). This document includes detailed experimental protocols, a comparative analysis of coupling reagent performance, and visualizations of reaction mechanisms to guide researchers in selecting the optimal strategy for their synthetic needs.

Introduction to Peptide Coupling with Z-DL-alanine

N-(Benzyloxycarbonyl)-DL-alanine is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the α-amino group, which is stable under a variety of reaction conditions and can be removed by hydrogenolysis. The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of Z-DL-alanine to facilitate nucleophilic attack by the amino group of the coupling partner.

The choice of coupling reagent is critical for maximizing yield, minimizing side reactions such as racemization, and ensuring the purity of the final peptide product. Urethane-protected amino acids like Z-DL-alanine generally retain their optical purity upon activation.[1]

Comparative Performance of Common Coupling Reagents

The selection of a coupling reagent depends on factors including the complexity of the peptide sequence, the steric hindrance of the amino acids, the desired reaction time, and cost considerations. Modern coupling reagents like HATU and PyBOP often provide high coupling efficiencies and are effective for sterically hindered amino acids, while carbodiimides like DCC and EDC are cost-effective options for routine synthesis.[1][2]

Table 1: Quantitative Comparison of Coupling Reagent Performance

| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Notes on Racemization & Side Reactions |

| DCC/HOBt | L-Alanine methyl ester | Dichloromethane (DCM) | 85-95[3] | >95[3] | HOBt is added to suppress racemization and the formation of N-acylurea byproduct.[1][4] |

| EDC/HOBt | Amino acid ester | Dichloromethane (DCM) | Not specified | Not specified | Water-soluble carbodiimide allows for easy removal of the urea byproduct by aqueous extraction. |